

# Unraveling a Century-Old Chemical Misidentification: The Story of Dodecahydroxycyclohexane Dihydrate

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## Compound of Interest

Compound Name: *Hexaketocyclohexane octahydrate*

Cat. No.: *B3038069*

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For over 140 years, the scientific community misidentified a key chemical compound, known commercially as **Hexaketocyclohexane octahydrate**. This in-depth guide explores the historical synthesis, the eventual structural correction, and the experimental protocols that unraveled this long-standing case of mistaken identity. The true structure, dodecahydroxycyclohexane dihydrate, was finally confirmed in the 21st century, rewriting a chapter in the history of organic chemistry.

Initially synthesized in 1862 by Joseph Udo Lerch, the compound was believed to be the six-fold ketone of cyclohexane, heavily hydrated with eight water molecules.<sup>[1]</sup> This assumption placed it in the class of polycarbonyl compounds. It was not until 2005 that single-crystal X-ray diffraction analysis definitively revealed its true structure to be dodecahydroxycyclohexane dihydrate. This guide provides a comprehensive overview of the historical context, detailed experimental procedures from both the 19th century and the modern era, and a comparative analysis of the reported chemical data.

## A Journey of Discovery and Correction: A Historical Timeline

The story of dodecahydroxycyclohexane dihydrate is a compelling example of the evolution of analytical techniques in chemistry. The initial synthesis by Lerch involved the oxidation of benzenhexol or tetrahydroxy-p-benzoquinone.<sup>[1]</sup> For over a century, the structure was

accepted as **hexaketocyclohexane octahydrate**. However, inconsistencies in its chemical reactivity prompted a re-examination, culminating in the groundbreaking work of Klapötke, Polborn, and Weigand in 2005, which established the correct dodecahydroxycyclohexane dihydrate structure.

## Quantitative Data: A Tale of Two Centuries

The following table summarizes the key quantitative data reported for the compound, contrasting the historical assumptions with modern, accurate measurements.

Property	Reported Value (as Hexaketocyclohexane octahydrate)	Modern Confirmed Value (as Dodecahydroxycyclohexane Dihydrate)
Molecular Formula	$C_6O_6 \cdot 8H_2O$	$C_6H_{12}O_{12} \cdot 2H_2O$
Molecular Weight	312.18 g/mol	312.18 g/mol
Melting Point	99 °C (decomposes)	~100 °C (decomposes)
Appearance	-	Colorless plates or prisms

## Experimental Protocols: From 19th Century Synthesis to 21st Century Crystallography

This section details the methodologies for the synthesis and characterization of the compound, reflecting both the historical and modern approaches.

### Historical Synthesis: Oxidation of Tetrahydroxy-p-benzoquinone (Based on Lerch and Nietzki's work)

This procedure, adapted from later work based on the 19th-century syntheses, outlines the preparation of what was then known as "triquinoyl octahydrate."

Materials:

- Recrystallized tetrahydroxy-p-benzoquinone (10 g)

- Concentrated nitric acid (100 ml)
- Water (25 ml)
- Methanol
- Decolorizing carbon

#### Procedure:

- A solution of 100 ml of concentrated nitric acid and 25 ml of water is prepared and maintained at 10 °C with mechanical stirring.
- Recrystallized tetrahydroxy-p-benzoquinone (10 g) is added in small portions over a period of 5 minutes.
- The reaction is allowed to proceed for an additional 5 minutes.
- The resulting product is recrystallized from a mixture of methanol and water, with the addition of a small amount of concentrated nitric acid.
- Decolorizing carbon is used to remove impurities, and the solution is filtered.
- Upon cooling, crystals of the product are obtained.

## Modern Structural Elucidation: Single-Crystal X-ray Diffraction (Klapötke, Polborn, and Weigand, 2005)

The definitive structural determination was achieved through single-crystal X-ray diffraction.

#### Experimental Details:

Crystals suitable for X-ray diffraction were obtained and mounted on a diffractometer. Data was collected at low temperature to minimize thermal vibrations. The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ .

#### Crystallographic Data:

Parameter	Value
Formula	C <sub>6</sub> H <sub>16</sub> O <sub>14</sub>
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.1829
b (Å)	7.0696
c (Å)	7.3023
α (°)	70.443
β (°)	80.153
γ (°)	63.973
Z	1
R-factor	0.0348

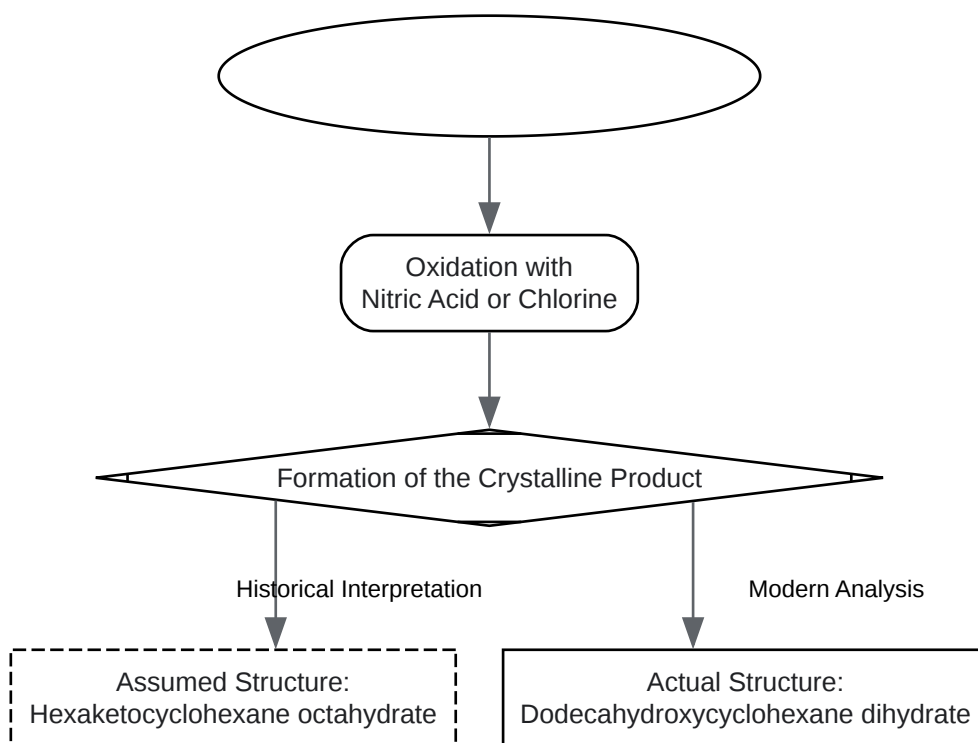
## Visualizing the Historical and Chemical Progression

To better understand the historical context and the chemical transformations involved, the following diagrams illustrate the key relationships and workflows.



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A timeline of the discovery and identification of the compound.



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The synthetic pathway and the divergence of structural interpretation.

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## References

- 1. Hexaketocyclohexane octahydrate | 7255-28-9 | Benchchem [benchchem.com]
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